molecular formula C7H9IN4 B6143985 3-(5-imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile CAS No. 1955558-18-5

3-(5-imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B6143985
CAS No.: 1955558-18-5
M. Wt: 276.08 g/mol
InChI Key: PBEZOKOFLBWAEB-UHFFFAOYSA-N
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Description

3-(5-Imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound that features a pyrazole ring substituted with an imino group, an iodine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an α,β-unsaturated nitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(5-imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The imino group and nitrile group can form hydrogen bonds and other interactions with target proteins, affecting their function. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Amino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile
  • 3-(5-Imino-4-bromo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile
  • 3-(5-Imino-4-chloro-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile

Uniqueness

The uniqueness of 3-(5-imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

3-(5-amino-4-iodo-3-methylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN4/c1-5-6(8)7(10)12(11-5)4-2-3-9/h2,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEZOKOFLBWAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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